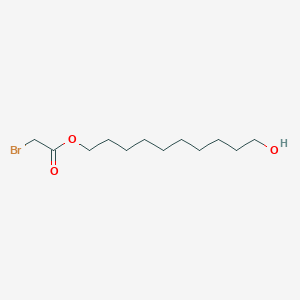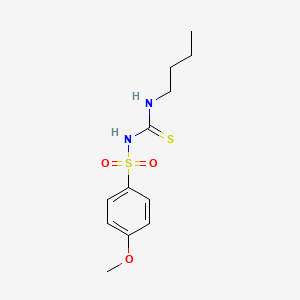
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes a butylamino group and a thioxomethyl group, making it a unique derivative of benzenesulfonamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with various amines. For the specific compound , the synthetic route may involve the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by the reaction of benzene with chlorosulfonic acid.
Reaction with Butylamine: The benzenesulfonyl chloride is then reacted with butylamine to form N-butylbenzenesulfonamide.
Introduction of Thioxomethyl Group:
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzenesulfonamides
Applications De Recherche Scientifique
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells . By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to reduced cancer cell proliferation and increased apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butylbenzenesulfonamide: A simpler derivative without the thioxomethyl group.
Benzenesulfonamide: The parent compound without any additional substituents.
Uniqueness
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- is unique due to the presence of both the butylamino and thioxomethyl groups. These groups confer specific chemical properties and biological activities that are not observed in simpler derivatives. The compound’s ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .
Propriétés
Numéro CAS |
76790-55-1 |
|---|---|
Formule moléculaire |
C12H18N2O3S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-butyl-3-(4-methoxyphenyl)sulfonylthiourea |
InChI |
InChI=1S/C12H18N2O3S2/c1-3-4-9-13-12(18)14-19(15,16)11-7-5-10(17-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,18) |
Clé InChI |
APYDCGXVHFCKAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


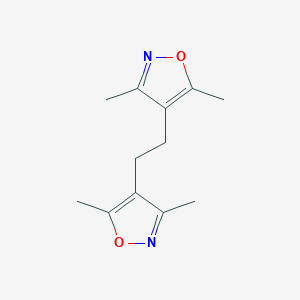
![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
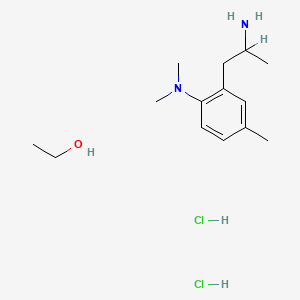
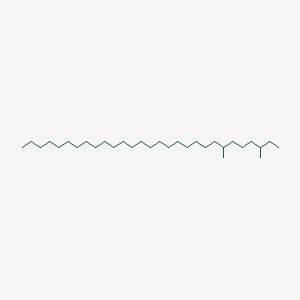
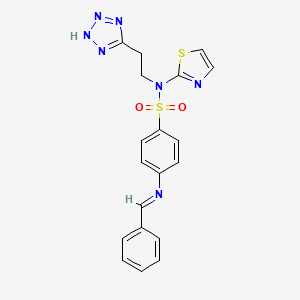
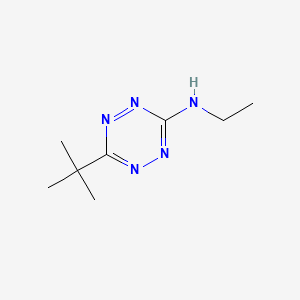

![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)

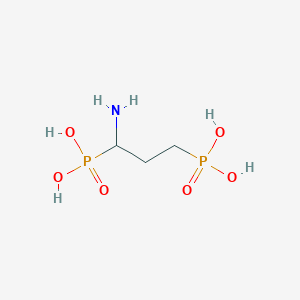
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)

